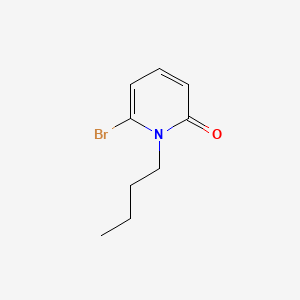
6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Overview
Description
“6-Bromo-1-butyl-1,2-dihydropyridin-2-one” is an organic compound . It is a solid at room temperature and is stored in a refrigerator . The compound has a molecular weight of 444.37 .
Synthesis Analysis
The synthesis of “6-Bromo-1-butyl-1,2-dihydropyridin-2-one” can be achieved through several methods, including a one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the condensation of 3-bromoacetylacetone and 2-butanone with ammonium acetate in ethanol.Molecular Structure Analysis
The IUPAC name of “6-Bromo-1-butyl-1,2-dihydropyridin-2-one” is 6-bromo-1-(sec-butyl)-N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide . The InChI code is 1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28) .Chemical Reactions Analysis
The compound can be analyzed using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability . The compound has a molecular weight of 444.37 .Scientific Research Applications
Synthesis and Reactivity
Reactions with Electrophiles : 6-Bromo-1-butyl-1,2-dihydropyridin-2-one reacts with various electrophilic reagents. This includes amino, bromo, β-pyridyl, arylselenyl, alkanesulfonyl, and methyl substituents, which can be introduced into the β-position of pyridine (Knaus, Ondrus, & Giam, 1976).
Synthesis of Dihydropyridin-2-ones : A method to synthesize 3-bromo-4-alkyl-6-aryl-5,6-dihydropyridin-2-ones from α-bromoketenes and imines has been reported. These compounds can undergo further reactions like aziridination or bromine displacement (Cardillo et al., 2004).
Synthesis of Amphiphilic Compounds : 2,6-di(bromomethyl)-1,4-dihydropyridines, derivatives of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one, are used as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020).
Preparation of Pyridin-2(1H)-ones : Bromomethyl-substituted derivatives of pyridin-2(1H)-ones have been synthesized starting from 6-bromo-3,4-dihydropyridin-2(1H)-ones. These compounds serve as precursors for thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Synthetic Utility
Photocycloaddition Applications : Studies have shown the preparation of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones, demonstrating their utility in intramolecular [2+2]-photocycloaddition reactions, providing a range of photocycloaddition products (Albrecht, Basler, & Bach, 2008).
Aza-semipinacol-Type Rearrangement : A synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones has been developed, showcasing an aza-semipinacol-type rearrangement starting from 6-bromo-3,6-dihydropyridin-2(1H)-ones (Sośnicki et al., 2022).
properties
IUPAC Name |
6-bromo-1-butylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-7-11-8(10)5-4-6-9(11)12/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMETZZFYQOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-butyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)


![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)
![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)
![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)
![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)


![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)

![[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid](/img/structure/B1415414.png)